3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide 3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16342539
InChI: InChI=1S/C19H16BrN3O/c20-15-3-1-6-18-13(15)8-11-23(18)12-9-19(24)22-17-5-2-4-16-14(17)7-10-21-16/h1-8,10-11,21H,9,12H2,(H,22,24)
SMILES:
Molecular Formula: C19H16BrN3O
Molecular Weight: 382.3 g/mol

3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide

CAS No.:

Cat. No.: VC16342539

Molecular Formula: C19H16BrN3O

Molecular Weight: 382.3 g/mol

* For research use only. Not for human or veterinary use.

3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide -

Specification

Molecular Formula C19H16BrN3O
Molecular Weight 382.3 g/mol
IUPAC Name 3-(4-bromoindol-1-yl)-N-(1H-indol-4-yl)propanamide
Standard InChI InChI=1S/C19H16BrN3O/c20-15-3-1-6-18-13(15)8-11-23(18)12-9-19(24)22-17-5-2-4-16-14(17)7-10-21-16/h1-8,10-11,21H,9,12H2,(H,22,24)
Standard InChI Key JENJHIGWNGSILC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN2)C(=C1)NC(=O)CCN3C=CC4=C3C=CC=C4Br

Introduction

3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide is a synthetic organic compound belonging to the class of indole derivatives. These compounds are widely recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a brominated indole moiety in this compound may enhance its biological activity and chemical stability.

Chemical Reactions

This compound can participate in several chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can undergo oxidation with potassium permanganate in an acidic medium, reduction with sodium borohydride in methanol, and substitution with sodium methoxide in methanol.

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionSodium methoxideMethanol

Synthesis

The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide typically involves several key steps. The reaction conditions, including temperature, time, and concentration of reagents, are critical for optimizing yield and purity. Industrial production may utilize continuous flow reactors and advanced purification techniques to enhance efficiency.

Biological Activity

This compound exhibits potential anticancer and anti-inflammatory properties, likely due to its interaction with various biological targets such as enzymes or receptors involved in cancer pathways. The presence of the bromine atom and the two indole rings may enhance binding affinity to specific targets, leading to modulation of biological processes.

Applications in Research

Indole derivatives, including 3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide, are widely studied for their therapeutic potential. This compound is a candidate for further research into its pharmacological effects, particularly in the fields of oncology and inflammation.

CAS Number and Availability

The CAS number for 3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide is 656830-26-1. It can be sourced from various chemical suppliers and research laboratories specializing in synthetic organic compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator